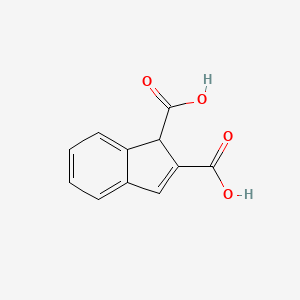

1H-Indene-1,2-dicarboxylic acid

Description

Contextualization of the Indene (B144670) Scaffold and Dicarboxylic Acid Functionality in Synthetic Design

The indene scaffold, a bicyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, is a privileged structure in organic synthesis. Its unique electronic and structural features make it a valuable building block for a wide range of applications. The fused ring system imparts a degree of rigidity and planarity that is often sought in the design of new materials and therapeutic agents. Substituted indenes and their reduced indane counterparts are found in numerous natural products and biologically active molecules, such as the non-steroidal anti-inflammatory drug sulindac. The reactivity of the indene system, including its propensity for polymerization and the acidity of its methylene (B1212753) protons, further enhances its synthetic utility.

Dicarboxylic acids, organic compounds containing two carboxylic acid functional groups, are fundamental building blocks in organic synthesis. longdom.orgwikipedia.org Their ability to form esters, amides, anhydrides, and other derivatives makes them highly versatile precursors. longdom.org The presence of two carboxyl groups allows for the construction of polymers, such as polyesters and polyamides, and facilitates the formation of cyclic structures. longdom.orgiosrjournals.org The relative positioning of the two carboxylic acid groups significantly influences the molecule's properties and reactivity. For instance, the acidity of one carboxyl group is enhanced by the inductive effect of the other, a phenomenon that diminishes as the distance between the two groups increases. libretexts.org

The combination of an indene framework with a dicarboxylic acid functionality, as seen in 1H-Indene-1,2-dicarboxylic acid, presents a molecule with a rich potential for complex synthetic transformations and the development of novel functional materials.

Overview of Scholarly Research on Indene-Based Dicarboxylic Acid Systems

While direct and extensive research specifically on this compound is limited, scholarly articles on closely related indene-based dicarboxylic acids and their derivatives provide valuable insights into the potential of this class of compounds.

One notable area of research involves the synthesis of the dihydro-derivative, dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate. This compound is synthesized via a diastereospecific bis-alkoxycarbonylation of 1H-indene. mdpi.com The reaction utilizes a palladium(II) catalyst and proceeds under mild conditions with carbon monoxide and benzyl (B1604629) alcohol. mdpi.com This methodology provides a pathway to a saturated indane system with two carboxylic acid ester groups in a specific stereochemical arrangement, highlighting the potential for creating chiral building blocks from indene precursors.

Another closely related structure that has been synthesized and characterized is 7b-Methyl-7bH-cyclopent[cd]indene-1,2-dicarboxylic acid. rsc.orgrsc.org This compound is described as a novel 10 π-electron aromatic system. rsc.orgrsc.org Its synthesis involves the cycloaddition of dimethyl acetylenedicarboxylate (B1228247) to 3-methoxy-3a-methyl-3aH-indene, followed by elimination of methanol (B129727). rsc.org The resulting diester can be hydrolyzed to the corresponding dicarboxylic acid. rsc.org The ¹H NMR spectrum of this molecule shows a significant upfield shift for the central methyl group and downfield shifts for the peripheral protons, consistent with the presence of a diamagnetic ring current, a hallmark of aromaticity. rsc.org This research demonstrates how the indene dicarboxylic acid framework can be part of a larger, novel aromatic system.

Furthermore, research into other functionalized indene carboxylic acids, such as 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid, showcases the utility of these scaffolds in the development of non-fullerene acceptors for organic solar cells. mdpi.com The synthesis of this particular molecule involves a Perkin reaction. mdpi.com

These examples from the literature underscore the synthetic accessibility and the diverse applications of indene-based molecules bearing carboxylic acid functionalities, ranging from asymmetric synthesis and novel aromatic systems to materials for organic electronics.

Scope and Significance of Academic Inquiry into this compound Architectures

The academic inquiry into this compound and its architectural analogues is driven by the potential to create novel molecules with unique properties and applications. The rigid, fused-ring structure of the indene core, combined with the versatile reactivity of the two adjacent carboxylic acid groups, makes this an intriguing target for synthetic chemists.

The significance of this line of inquiry can be summarized in several key areas:

Development of Novel Ligands: The dicarboxylic acid moiety is an excellent chelating group for metal ions. The specific geometry imposed by the indene backbone could lead to the development of novel ligands for catalysis or metal-organic frameworks (MOFs).

Precursors for Polycyclic Aromatic Systems: As demonstrated by the synthesis of 7b-Methyl-7bH-cyclopent[cd]indene-1,2-dicarboxylic acid, the indene dicarboxylic acid structure can serve as a precursor to more complex, and potentially aromatic, polycyclic systems. rsc.org

Building Blocks for Biologically Active Molecules: The indene scaffold is present in known pharmaceuticals. The dicarboxylic acid functionality provides handles for further chemical modification, allowing for the exploration of new derivatives with potential biological activity.

Monomers for Advanced Polymers: Dicarboxylic acids are key monomers in the synthesis of polyesters and polyamides. longdom.orgiosrjournals.org The rigidity and defined stereochemistry of an indene-based dicarboxylic acid monomer could be used to create polymers with specific, predictable three-dimensional structures and properties.

While direct experimental data on this compound is not widely available in the public domain, the research on its close relatives strongly suggests that it is a molecule of significant academic and potentially commercial interest. Future research will likely focus on the development of efficient synthetic routes to this compound and the exploration of its reactivity and properties in the contexts mentioned above.

Data Tables

Table 1: Properties of a Related Indene Dicarboxylic Acid Derivative

| Compound Name | 7b-Methyl-7bH-cyclopent[cd]indene-1,2-dicarboxylic acid |

| Molecular Formula | C₁₄H₁₀O₄ |

| Appearance | Stable orange solid rsc.org |

| Melting Point | 195-197 °C rsc.org |

| Spectroscopic Features | Long-wavelength absorption at 480 nm; ¹H NMR shows upfield shift for the central methyl group and downfield shifts for peripheral protons, indicating aromaticity. rsc.org |

| Synthesis Precursor | Dimethyl acetylenedicarboxylate and 3-methoxy-3a-methyl-3aH-indene rsc.org |

Table 2: Synthesis of a Dihydro-Indene Dicarboxylate

| Product Name | dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate |

| Starting Material | 1H-Indene mdpi.com |

| Key Reagents | Benzyl alcohol, Carbon monoxide, Pd(TFA)₂, N²,N³-bis(2,6-dimethylphenyl)butane-2,3-diimine, p-benzoquinone mdpi.com |

| Reaction Type | Diastereospecific bis-alkoxycarbonylation mdpi.com |

| Reaction Conditions | 4 bar of CO at 20 °C mdpi.com |

Structure

3D Structure

Properties

CAS No. |

62947-69-7 |

|---|---|

Molecular Formula |

C11H8O4 |

Molecular Weight |

204.18 g/mol |

IUPAC Name |

1H-indene-1,2-dicarboxylic acid |

InChI |

InChI=1S/C11H8O4/c12-10(13)8-5-6-3-1-2-4-7(6)9(8)11(14)15/h1-5,9H,(H,12,13)(H,14,15) |

InChI Key |

IZBHTHKMHMCTOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(C(=CC2=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Green Chemistry Principles and Sustainable Approaches in the Synthesis of Indene Dicarboxylic Acids

Catalytic System Development for Enhanced Sustainability

The choice of catalyst is crucial in developing sustainable synthetic routes. Innovations in catalysis are focused on creating systems that are not only highly efficient and selective but also recoverable and reusable, minimizing waste and cost.

Heterogeneous Catalysis and Recoverable Catalysts

Heterogeneous catalysts, which exist in a different phase from the reactants, are instrumental in green chemistry. rsc.orgmdpi.com Their primary advantage lies in their ease of separation from the reaction mixture, which allows for catalyst recovery and reuse, thereby reducing waste and operational costs. acs.org For the synthesis of dicarboxylic acids, various heterogeneous catalysts have been explored. For instance, niobium pentoxide (Nb₂O₅·nH₂O) has been demonstrated as a reusable heterogeneous Lewis acid catalyst for the direct intramolecular dehydration of dicarboxylic acids to form cyclic anhydrides, which are important monomers for polyesters. rsc.orgresearchgate.net The water-tolerance of the Nb⁵⁺ Lewis acid sites contributes to the high catalytic activity. researchgate.net

The development of recoverable catalyst systems is an active area of research. acs.org While some palladacycle catalyst precursors, known for their use in Heck and Suzuki reactions, have shown poor recycling results due to the leaching of colloidal palladium metal, this finding itself provides valuable mechanistic insight. acs.org The goal is to design robust catalysts that maintain their activity and selectivity over multiple reaction cycles. The use of polymeric membranes in catalytic reactors is another strategy for catalyst recovery, where the membrane can either contain the catalyst or exclude larger catalyst-bound species from the product stream. acs.org

Biocatalytic Pathways for Dicarboxylic Acid Production (General Relevance)

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.govproquest.com Carboxylic acid reductases (CARs), for example, can selectively reduce a wide range of carboxylic acids to their corresponding aldehydes, a transformation that is challenging to achieve with chemical methods. proquest.comresearchgate.net While the direct synthesis of 1H-Indene-1,2-dicarboxylic acid via biocatalysis is not extensively documented, the general principles of biocatalytic dicarboxylic acid production are relevant.

Engineered Escherichia coli consortia have been designed for the biotransformation of cycloalkanes to α,ω-dicarboxylic acids, providing a promising alternative to energy-intensive chemical oxidation processes. nih.gov Lipases are another class of enzymes used in the biocatalyzed synthesis of polyesters from dicarboxylic acids and diols. nih.gov These enzymatic processes often occur under mild reaction conditions, reducing energy consumption and the formation of byproducts. nih.govnih.gov The development of microbial platforms, such as modified Corynebacterium glutamicum and the yeast Saccharomyces cerevisiae, for the production of various dicarboxylic acids from renewable biomass feedstocks further highlights the potential of biocatalysis in sustainable chemical production. unibo.it

Utilization of Environmentally Benign Reaction Media

The solvent in which a reaction is conducted plays a significant role in its environmental footprint. The ideal green solvent is non-toxic, non-flammable, readily available, and easily recycled.

Aqueous Media and Solvent-Free Methodologies

Water is an attractive green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of various organic compounds, including indene (B144670) derivatives, has been successfully demonstrated in aqueous media. For example, a catalyst-free protocol for synthesizing indeno[1,2-b] nih.govresearchgate.netnaphthyridine-1,10(2H)-dione derivatives has been established using a microwave-assisted domino reaction in water, offering good to excellent yields and short reaction times. researchgate.net Furthermore, the synthesis of dicarboxylic acids from diols has been achieved in aqueous solutions catalyzed by an iridium complex, with the evolution of hydrogen gas as the only byproduct. nih.gov

Solvent-free, or neat, reaction conditions represent an even more environmentally friendly approach, completely eliminating the need for a solvent. While specific examples for this compound are not prevalent, the concept is a key goal in green chemistry.

Ionic Liquids as Green Solvents

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained attention as potential green solvents due to their negligible vapor pressure, thermal stability, and tunable properties. nih.gov They can be designed to be effective solvents for a wide range of organic and inorganic compounds. nih.gov Imidazolium-based ionic liquids, for instance, have shown a remarkable ability to dissolve high concentrations of CO₂, a key reactant in carboxylation reactions. rsc.org The use of ionic liquids in the electrocarboxylation of various compounds to produce carboxylic acids has been explored, with the ionic liquid often being reusable for multiple cycles without a loss of activity. monash.edu

Carboxyl-functionalized ionic liquids can act as both the solvent and an acid catalyst in organic reactions, such as esterification. alfa-chemistry.com These functionalized ILs can be designed to have specific properties, enhancing their utility in various applications, from dissolving cellulose (B213188) to preparing and stabilizing nanoparticles. alfa-chemistry.comrsc.org

Atom Economy and Waste Reduction in Indene Carboxylic Acid Synthesis

Atom economy, a concept introduced by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comprimescholars.com A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of waste. jocpr.commonash.edu

In the context of synthesizing indene carboxylic acids, maximizing atom economy is a key objective of green chemistry. This can be achieved through the design of addition reactions, where all reactant atoms are incorporated into the product, resulting in 100% atom economy. jocpr.com For instance, the Diels-Alder reaction is a classic example of an atom-economical reaction. primescholars.com While not directly applicable to the synthesis of this compound from basic precursors, the principle of designing synthetic routes that favor additions and rearrangements over substitutions and eliminations is central to improving atom economy. primescholars.com

Advanced Structural Elucidation and Stereochemical Characterization of 1h Indene 1,2 Dicarboxylic Acid Analogues

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopy is the cornerstone for elucidating the intricate structural details of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy offer complementary information to build a complete molecular picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. One-dimensional and two-dimensional NMR experiments provide data on the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the core structure of 1H-Indene-1,2-dicarboxylic acid analogues.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For the indene (B144670) core, aromatic protons typically appear in the downfield region (around 7.0-8.0 ppm), while protons on the five-membered ring show characteristic shifts depending on their substitution. The acidic protons of the carboxylic acid groups are highly deshielded and often appear as broad singlets at 10-13 ppm. libretexts.org

¹³C NMR: The ¹³C NMR spectrum indicates the number of unique carbon atoms. Carboxylic acid carbons are typically found in the 165-185 ppm region. libretexts.org Aromatic and olefinic carbons of the indene system resonate in the 120-150 ppm range, while the sp³-hybridized carbons of the five-membered ring appear further upfield.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1-H | 4.5 - 5.0 | 50 - 55 |

| C2-H | 3.5 - 4.0 | 45 - 50 |

| C3-H₂ | 3.0 - 3.5 | 30 - 35 |

| C4, C7 (Aromatic) | 7.2 - 7.6 | 125 - 130 |

| C5, C6 (Aromatic) | 7.0 - 7.3 | 120 - 125 |

| C3a, C7a (Aromatic) | - | 140 - 145 |

| C1-COOH | 10 - 13 | 170 - 175 |

| C2-COOH | 10 - 13 | 170 - 175 |

Note: These are approximate predicted values and can vary based on the solvent and specific analogue structure.

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity and stereochemistry of this compound analogues. columbia.eduemerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For the indene system, COSY correlations would be expected between the protons on the five-membered ring (H1, H2, and H3) and between adjacent aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edusdsu.edu This is essential for unambiguously assigning the ¹H and ¹³C signals of the indene core and any substituents. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edusdsu.edu This is particularly powerful for identifying quaternary carbons (like the carboxylic acid carbons and the bridgehead carbons C3a and C7a) and for piecing together the entire molecular framework by observing long-range couplings. For instance, the proton at C1 would show an HMBC correlation to the carbonyl carbon of the carboxylic acid at C2, and vice-versa. researchgate.net

The stereochemistry of substituents on the five-membered ring can often be inferred from the coupling constants (J-values) observed in the ¹H NMR spectrum and through-space correlations seen in NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI-MS, EI-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. This is a critical step in confirming the identity of a synthesized or isolated this compound analogue.

Ionization Techniques:

Electrospray Ionization (ESI-MS): A soft ionization technique ideal for polar molecules like dicarboxylic acids. It typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, from which the molecular weight can be easily determined.

Electron Ionization (EI-MS): A harder ionization technique that leads to extensive fragmentation. The resulting fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure.

Fragmentation Analysis: The fragmentation of dicarboxylic acids in the mass spectrometer often involves the loss of water (H₂O) and carbon dioxide (CO₂). researchgate.net For this compound, characteristic fragmentation pathways would include the sequential loss of these small molecules from the parent ion. The fragmentation of the indene ring itself can also provide structural clues.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z (Monoisotopic) | Technique |

| [M]⁺ | 204.0423 | HRMS |

| [M+H]⁺ | 205.0495 | ESI-MS |

| [M-H]⁻ | 203.0350 | ESI-MS |

| [M-H₂O]⁺ | 186.0317 | EI-MS |

| [M-CO₂]⁺ | 160.0524 | EI-MS |

| [M-H₂O-CO₂]⁺ | 142.0418 | EI-MS |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman). emerypharma.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic functional groups in this compound. libretexts.org

O-H Stretch: The carboxylic acid O-H bond gives rise to a very broad and strong absorption in the range of 2500-3300 cm⁻¹. libretexts.org

C=O Stretch: The carbonyl (C=O) of the carboxylic acid exhibits a strong, sharp absorption typically between 1700-1725 cm⁻¹ for a saturated acid, often showing broadening due to hydrogen bonding. libretexts.org Conjugation with the indene ring system can lower this frequency.

C=C Stretch: The aromatic C=C stretching vibrations of the benzene (B151609) ring portion of the indene core appear in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching of the carboxylic acid is found in the 1210-1320 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically weak in Raman, the C=C and C=O stretching vibrations often give strong signals, aiding in the confirmation of the core structure.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 2500-3300 | Weak | Broad, Strong (IR) |

| C-H (Aromatic) | 3000-3100 | 3000-3100 | Medium-Weak |

| C-H (Aliphatic) | 2850-3000 | 2850-3000 | Medium-Weak |

| C=O (Carboxylic acid) | 1700-1725 | 1700-1725 | Strong |

| C=C (Aromatic) | 1450-1600 | 1450-1600 | Medium-Strong |

| C-O (Carboxylic acid) | 1210-1320 | Variable | Strong (IR) |

X-ray Crystallography for Definitive Solid-State Structure Determination

When a suitable single crystal of a this compound analogue can be grown, X-ray crystallography provides the most definitive and unambiguous structural information. emerypharma.comresearchgate.net This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. researchgate.net

For this compound analogues, X-ray crystallography can:

Confirm the connectivity of the atoms.

Establish the relative stereochemistry of the substituents on the five-membered ring (cis or trans).

Provide detailed information about intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which dictates the crystal packing.

The resulting crystal structure serves as the ultimate proof of the molecule's constitution and configuration, validating the interpretations made from spectroscopic data.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique for the verification of the empirical formula of a newly synthesized compound. By precisely measuring the weight percentages of carbon (C), hydrogen (H), and nitrogen (N), researchers can confirm that the synthesized molecule possesses the expected atomic composition. This validation is a crucial checkpoint in the synthetic workflow, ensuring that the obtained product is indeed the target molecule before proceeding with more complex structural and functional studies.

In the synthesis of analogues of this compound, even minor modifications to the molecular structure will alter the expected elemental composition. For instance, the synthesis of 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid monohydrate, an analogue of this compound, involves the introduction of nitrogen and the modification of the indene core. nih.gov The validation of its empirical formula, C₁₃H₆N₂O₃·H₂O, is achieved by comparing the theoretically calculated elemental percentages with those obtained experimentally. nih.gov

The following interactive data table presents typical results from an elemental analysis of a this compound analogue. The close agreement between the calculated and found values provides strong evidence for the successful synthesis of the target compound.

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 60.94 | 61.03 |

| Hydrogen (H) | 3.15 | 3.34 |

| Nitrogen (N) | 10.93 | 11.17 |

| Data for 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid monohydrate. nih.gov |

The slight deviations between the calculated and found values are within acceptable experimental error margins, thus confirming the empirical formula of the synthesized analogue.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

For chiral analogues of this compound, which can exist as non-superimposable mirror images (enantiomers), determining the enantiomeric purity is of utmost importance. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for this purpose. These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule.

Enantiomers exhibit mirror-image CD and VCD spectra, meaning one enantiomer will have a positive signal at a certain wavelength, while the other will have a negative signal of equal magnitude. This property allows for the quantitative determination of the enantiomeric excess (e.e.), which is a measure of the purity of a sample in terms of one enantiomer over the other. A racemic mixture (50:50 of both enantiomers) will be CD and VCD silent.

The determination of the absolute configuration of chiral molecules can also be achieved by comparing experimental CD or VCD spectra with those predicted by quantum chemical calculations. nih.gov Furthermore, challenges in analyzing chiral carboxylic acids due to intermolecular hydrogen bonding and aggregation can sometimes be overcome by converting the acids to their corresponding salts or anhydrides before measurement.

The following interactive data table illustrates how CD spectroscopy can be used to determine the enantiomeric excess of a hypothetical chiral this compound analogue. The intensity of the CD signal is directly proportional to the enantiomeric excess.

| Sample | Enantiomeric Excess (e.e.) (%) | CD Signal Intensity (mdeg) at λmax |

| Racemic Mixture | 0 | 0.0 |

| Sample A | 50 | +10.2 |

| Sample B | 90 | +18.4 |

| Sample C (Enantiopure) | >99 | +20.5 |

| Sample D | -75 | -15.4 |

| Illustrative data for a hypothetical chiral this compound analogue. |

By creating a calibration curve from samples of known enantiomeric excess, the e.e. of an unknown sample can be accurately determined from its measured CD signal intensity. This analytical approach is crucial for applications where the biological activity or material properties are dependent on a specific enantiomer.

Investigation of Chemical Reactivity and Mechanistic Pathways of 1h Indene 1,2 Dicarboxylic Acid and Its Derivatives

Transformation Chemistry of Indene (B144670) Dicarboxylic Acid Moieties

The two carboxylic acid groups in 1H-indene-1,2-dicarboxylic acid are the primary sites for a variety of chemical transformations. These reactions are fundamental to modifying the properties and applications of this class of compounds.

Intra- and Intermolecular Cyclization Reactions (e.g., anhydride (B1165640) and imide formation from dicarboxylic acids)

Dicarboxylic acids, such as this compound, can undergo intramolecular cyclization reactions, particularly when a stable five- or six-membered ring can be formed. libretexts.org Heating dicarboxylic acids like butanedioic (succinic) and pentanedioic (glutaric) acids leads to the formation of cyclic anhydrides. libretexts.org This process involves the loss of a water molecule and is driven by the formation of a low-strain ring structure. youtube.com For instance, phthalic acid, an aromatic dicarboxylic acid, readily forms phthalic anhydride upon heating. libretexts.orgwikipedia.org The mechanism for cyclic anhydride formation at high temperatures involves the nucleophilic attack of one carboxylic acid's oxygen on the carbonyl carbon of the other, followed by the elimination of water. youtube.com Alternatively, acid anhydrides can be synthesized by reacting an acid chloride with a carboxylic acid. libretexts.orgyoutube.com

The resulting cyclic anhydrides are reactive intermediates that can undergo further transformations. For example, they react with ammonia (B1221849) or primary amines upon strong heating to form cyclic imides. libretexts.org The formation of imides from dicarboxylic acid anhydrides can also be achieved by reacting the anhydride with a urea (B33335) derivative. google.com This reactivity is exemplified by the conversion of butanedioic anhydride (succinic anhydride) to butanimide (succinimide) and phthalic anhydride to phthalimide. libretexts.org The imide nitrogen is acidic due to the stabilization of the resulting anion. libretexts.org

| Reactant(s) | Product | Reaction Type | Conditions |

| Dicarboxylic Acid (e.g., Phthalic Acid) | Cyclic Anhydride (e.g., Phthalic Anhydride) | Intramolecular Cyclization (Dehydration) | Heat libretexts.orgwikipedia.org |

| Acid Chloride + Carboxylic Acid | Acid Anhydride | Nucleophilic Acyl Substitution | - libretexts.orgyoutube.com |

| Cyclic Anhydride + Ammonia/Amine | Cyclic Imide | Imide Formation | Strong Heating libretexts.org |

| Dicarboxylic Anhydride + Urea Derivative | Dicarboxylic Acid Imide | Imide Formation | Solvent google.com |

Decarboxylation Processes of Dicarboxylic Acids

The thermal behavior of dicarboxylic acids is highly dependent on the number of carbon atoms separating the two carboxyl groups. libretexts.org While acids that can form five- or six-membered rings tend to cyclize, those with shorter chains, like propanedioic (malonic) and ethanedioic (oxalic) acids, undergo decarboxylation upon heating. libretexts.org This process involves the loss of carbon dioxide. The mechanism for the decarboxylation of β-dicarboxylic acids like malonic acid involves a cyclic transition state. youtube.com Electrochemical methods can also be employed for decarboxylation, which may proceed through radical intermediates. nih.govstackexchange.com

Exploration of Reaction Mechanisms in Indene Ring Functionalization

The functionalization of the indene ring itself offers another avenue for modifying the properties of this compound derivatives. The reaction mechanisms involved are often complex and can be controlled through the use of specific catalysts.

Role of Catalysts in Mediating Transformations

Catalysts play a crucial role in directing the functionalization of the indene ring and its derivatives. For instance, palladium-catalyzed reactions are widely used for the bis-alkoxycarbonylation of olefins, including indene, to synthesize succinic acid esters. mdpi.com These reactions typically require an oxidant to regenerate the active catalytic species. mdpi.com The choice of ligand coordinated to the palladium catalyst can significantly influence the efficiency and diastereospecificity of the reaction. mdpi.com

Brønsted acids, such as trifluoromethanesulfonic acid (TfOH), have been shown to effectively catalyze the cyclization of diaryl- and alkyl aryl-1,3-dienes to produce substituted indenes under mild conditions. organic-chemistry.org This method demonstrates high efficiency and tolerates a variety of functional groups. organic-chemistry.org Transition-metal-free approaches using aminocatalysts have also been developed for the regiospecific synthesis of 1H-indene-2-carbaldehyde derivatives, where sterically demanding catalysts can suppress undesired side reactions like cycloolefin isomerization. rsc.org Furthermore, palladium(II) acetate (B1210297) has been used to catalyze the annulation of 2-aryl-1,3-indandiones with alkynes to form spirobi[indene]-1,3-diones. researchgate.net

| Catalyst System | Transformation | Substrate Type | Key Features |

| Pd(TFA)₂ / α-diimine ligand | Bis-alkoxycarbonylation | Olefins (e.g., 1H-indene) | Diastereospecific, requires oxidant mdpi.com |

| Trifluoromethanesulfonic acid (TfOH) | Cyclization | Diaryl- and alkyl aryl-1,3-dienes | Mild conditions, high yields organic-chemistry.org |

| Aminocatalyst (sterically demanding) | Reductive Cyclization | ortho-formyl trans-cinnamaldehydes | Regiospecific, suppresses isomerization rsc.org |

| Pd(OAc)₂ | C-H Activation / Annulation | 2-Aryl-1,3-indandiones and alkynes | Forms spiro compounds researchgate.net |

Intermediate Formation and Rearrangement Pathways

The mechanisms of these catalyzed reactions often involve the formation of specific intermediates that dictate the final product. In the Brønsted acid-catalyzed cyclization of 1,3-dienes, the reaction is proposed to proceed through a stable benzylic carbocation formed by Markovnikov proton addition, followed by cationic cyclization and deprotonation to regenerate the catalyst. organic-chemistry.org

In some palladium-catalyzed reactions, the formation of a homocoupling dimer intermediate has been observed. researchgate.net The Perkin reaction, used in the synthesis of certain indene derivatives, can be complicated by side reactions, such as the formation of bindons from 1H-indene-1,3(2H)-diones. mdpi.com Understanding these intermediate pathways is crucial for optimizing reaction conditions to favor the desired product. mdpi.com Electrochemical decarboxylation reactions can proceed via radical intermediates, which may undergo rearrangements like 1,2-aryl migration. nih.gov

Stereocontrol and Diastereospecificity in Indene Dicarboxylic Acid Syntheses

Achieving stereocontrol is a significant challenge and a key objective in the synthesis of complex molecules derived from this compound. The synthesis of dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate through a diastereospecific bis-alkoxycarbonylation reaction of 1H-indene is a notable example. mdpi.com This reaction, catalyzed by a palladium complex with a specific α-diimine ligand, yields the succinate (B1194679) derivative in a single step with defined stereochemistry. mdpi.com

The Diels-Alder reaction of 1H-indene-3-carboxylic acid with dienophiles also demonstrates stereoselectivity, leading to specific endo or exo products depending on the reactants and reaction conditions. umn.edu For instance, the reaction with maleic anhydride yields a 2-endo,3-endo adduct. umn.edu Subsequent transformations of these adducts can sometimes lead to epimerization, highlighting the importance of carefully controlling reaction conditions to maintain the desired stereochemistry. umn.edu The development of stereodivergent methods, where the choice of catalyst can direct the reaction to form different stereoisomers, offers a powerful strategy for accessing a range of natural products. nih.gov

| Reaction | Reactants | Catalyst/Conditions | Stereochemical Outcome |

| Bis-alkoxycarbonylation | 1H-Indene, Benzyl (B1604629) alcohol, CO | Pd(TFA)₂ / N²,N³-bis(2,6-dimethylphenyl)butane-2,3-diimine | Diastereospecific formation of (1S,2S)-succinate mdpi.com |

| Diels-Alder Reaction | 1H-Indene-3-carboxylic acid, Maleic anhydride | Refluxing xylene | Formation of 2-endo,3-endo triacid derivative umn.edu |

| Diels-Alder Reaction | 1H-Indene-3-carboxylic acid, Dimethyl fumarate | Refluxing 1,2-dichlorobenzene | Formation of a specific diester adduct umn.edu |

Computational Chemistry Approaches to Reaction Mechanisms and Molecular Conformations

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms and exploring the conformational landscapes of molecules. By employing theoretical models and calculations, researchers can gain insights into transition states, reaction energetics, and the electronic properties that govern chemical reactivity. For this compound and its derivatives, computational approaches, particularly Density Functional Theory (DFT), are invaluable for understanding their behavior at a molecular level.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and energetics of molecules. mdpi.com This method is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy of a many-electron system can be determined from its electron density. mdpi.com This approach is often more computationally efficient than traditional wave function-based methods, allowing for the study of larger and more complex molecular systems.

In the context of this compound, DFT calculations can be employed to predict a variety of properties that are crucial for understanding its reactivity. The choice of the functional and basis set is critical for obtaining accurate results. A common approach involves using a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-31G+(d,p). researchgate.net This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules, including dicarboxylic acids. researchgate.net

Reaction Energetics:

A key application of DFT is the calculation of reaction energetics, which helps in determining the feasibility and spontaneity of a chemical transformation. By calculating the energies of reactants, products, and transition states, one can construct a potential energy surface for a given reaction. This allows for the determination of important thermodynamic quantities such as the enthalpy (ΔH), Gibbs free energy (ΔG), and activation energy (Ea) of a reaction.

For instance, in studying the potential decarboxylation or esterification of this compound, DFT calculations can predict whether these reactions are likely to be exothermic or endothermic and can identify the energy barriers associated with them. The accuracy of these calculations can be improved by using larger basis sets, such as the correlation-consistent basis sets (cc-pVTZ, cc-pVQZ), which provide a more complete description of the electronic wave function. arxiv.org

Electronic Structure Analysis:

DFT also provides valuable information about the electronic structure of a molecule. The distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential are all critical descriptors of reactivity. The HOMO-LUMO gap, for example, is an indicator of the molecule's kinetic stability and its ability to participate in electronic transitions. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to be reactive.

The table below illustrates the type of data that can be obtained from DFT calculations on dicarboxylic acids, providing insights into their electronic properties.

| Property | Calculated Value (Arbitrary Units) | Significance |

| Energy of HOMO | -6.5 eV | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |

| Energy of LUMO | -1.2 eV | Indicates the energy of the lowest available electron orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and the energy required for electronic excitation. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | C1: +0.15, C2: +0.20, O(carboxyl): -0.45 | Provides insight into the partial charges on individual atoms, indicating sites susceptible to nucleophilic or electrophilic attack. |

This table presents hypothetical data for illustrative purposes.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule plays a pivotal role in its reactivity. For a flexible molecule like this compound, which has rotatable single bonds associated with the carboxylic acid groups, multiple conformations may exist. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them.

The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By systematically varying key dihedral angles and calculating the energy at each point, a detailed map of the conformational landscape can be generated. This is crucial for understanding which conformations are most likely to be present at a given temperature and which are most likely to participate in a reaction.

For this compound, the orientation of the two carboxylic acid groups relative to the indene ring and to each other will significantly influence the molecule's properties. Intramolecular hydrogen bonding between the two carboxyl groups is a possibility that can be investigated through conformational analysis. The presence of such interactions can stabilize certain conformations and influence the acidity of the carboxylic acid protons.

The table below shows a simplified example of a conformational analysis for the rotation around the C1-C(OOH) bond in this compound.

| Dihedral Angle (H-O-C-C1) | Relative Energy (kcal/mol) | Comments |

| 0° | 2.5 | Eclipsed conformation, sterically hindered. |

| 60° | 0.5 | Gauche conformation. |

| 120° | 1.8 | Eclipsed conformation. |

| 180° | 0.0 | Anti conformation, most stable. |

This table presents hypothetical data for illustrative purposes.

By combining DFT calculations of reaction energetics and electronic structure with detailed conformational analyses, a comprehensive understanding of the chemical reactivity and mechanistic pathways of this compound and its derivatives can be achieved. These computational insights are invaluable for guiding synthetic efforts and for the rational design of new molecules with desired properties.

Advanced Applications and Functional Roles of 1h Indene 1,2 Dicarboxylic Acid Derivatives in Material Science and Organic Synthesis

Building Blocks for Complex Organic Molecules

The intrinsic structural and electronic properties of the 1H-indene-1,2-dicarboxylic acid framework make it a valuable precursor for a variety of complex organic molecules. Its derivatives serve as fundamental units in the synthesis of materials for optoelectronics, polymers, and specialized conjugated systems.

Precursors for Optoelectronic and Organic Electronic Materials

Derivatives of this compound are crucial intermediates in the synthesis of high-performance organic electronic materials. A notable application is in the creation of electron-transporting materials (ETMs) for perovskite solar cells (PSCs). For instance, indene-C60 adducts, which can be synthesized through multi-step reactions originating from indene (B144670) precursors, have been successfully used as electron-selective contacts in p-i-n configured perovskite devices. rasayanjournal.co.in The functionalization of the indene ring allows for the fine-tuning of the Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for efficient electron extraction from the perovskite absorber layer. rasayanjournal.co.in

Furthermore, the synthesis of 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid, a direct derivative, highlights the pathway from the parent dicarboxylic acid structure to functional molecules. mdpi.commdpi.com This compound serves as a key intermediate for producing the electron-accepting anchor groups that are integral to non-fullerene acceptors used in organic solar cells. mdpi.commdpi.com The synthetic route often involves a Perkin reaction, transforming derivatives of phthalic anhydrides (which can be conceptually linked back to the indene dicarboxylic acid structure) into these advanced precursors. mdpi.comumich.edu

Scaffolds for Novel Polymeric Materials

As a dicarboxylic acid, this compound is a prime candidate for use as a monomer in condensation polymerization. This process, which involves the reaction of a dicarboxylic acid with a diamine or a diol, yields polyamides and polyesters, respectively. youtube.com The rigid and sterically defined structure of the indene backbone can impart significant thermal stability and specific mechanical properties to the resulting polymer chain.

The general synthesis of polyamides involves the direct polycondensation of a dicarboxylic acid with a diamine. rasayanjournal.co.inresearchgate.net By incorporating the this compound monomer, novel aromatic polyamides with a rigid, fused-ring segment in their backbone could be created. Such polymers are expected to exhibit high glass transition temperatures and altered solubility profiles compared to polymers made from more flexible dicarboxylic acids. While specific literature detailing the polymerization of this compound is not abundant, the principles of polymer chemistry strongly support its potential as a building block for creating new high-performance polymers. umich.edunih.gov

Components in the Development of Non-Fullerene Acceptors for Organic Solar Cells

The most significant impact of indene-based structures in recent years has been in the field of organic photovoltaics (OPVs), specifically in the design of non-fullerene acceptors (NFAs). mdpi.com For over two decades, fullerene derivatives were the dominant acceptors in OPVs, but they suffered from weak absorption in the visible spectrum and limited electronic tunability. nih.govrsc.org The development of NFAs has revolutionized the field, pushing power conversion efficiencies (PCEs) to record highs. mdpi.com

A premier class of NFAs is built upon an "A-D-A" (Acceptor-Donor-Acceptor) molecular architecture, where the terminal acceptor (A) units are frequently derivatives of 1,3-indandione, a close relative of this compound. umich.edunih.gov These terminal groups, such as 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (a derivative of which is the famous ITIC), are powerful electron-withdrawing moieties. This property is essential for establishing the appropriate energy level alignment with the donor material, facilitating efficient charge separation. researchgate.net The Y6 acceptor, another prominent NFA, also incorporates a complex fused-ring system terminated by functionalized indene groups, leading to exceptional performance in organic solar cells. researchgate.netnih.gov The ability to modify the indene end-groups allows for precise tuning of the NFA's absorption spectrum and frontier molecular orbital levels, overcoming the key limitations of fullerene acceptors. rsc.org

Table 1: Performance of Organic Solar Cells with Indene-Based Non-Fullerene Acceptors This table is representative of the performance of devices cited in the literature and illustrates the impact of indene-based acceptor materials.

| Donor Polymer | Indene-Based Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current (JSC) | Fill Factor (FF) | Source |

|---|---|---|---|---|---|---|

| P3HT | Calamitic NFA | > 6.4% | Tunable | Tunable | Tunable | rsc.org |

| Various | Fullerene-based | < 13% | Limited | Limited | Limited | mdpi.com |

| Various | Non-Fullerene (NF) | > 13% | High | High | High | mdpi.com |

| PM6 | Y6 | ~15.7% | 0.83 V | 25.3 mA/cm² | 74.5% | nih.gov |

Synthesis of Strained and Ladder-Type Conjugated Systems

Fully conjugated ladder polymers (cLPs) are a class of materials featuring double-stranded backbones, which imparts exceptional thermal stability and unique electronic properties. rsc.org The rigid geometry of these polymers makes them promising for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The synthesis of cLPs is challenging due to issues of solubility and potential structural defects. rsc.org

The rigid, planar structure of the indene nucleus makes this compound a theoretically attractive building block for creating ladder-type structures. By designing polymerization reactions that form bonds on both sides of the monomer, it could be possible to construct well-defined, fully conjugated ladder systems. While the synthesis of organic ladder polymers from this specific dicarboxylic acid is not yet a major research trend, related structures have been realized in coordination chemistry. For example, a one-dimensional ladder-like coordination polymer has been successfully synthesized using a (4,5-dicyano-1,2-phenylene)bis(phosphonic acid) ligand, which is structurally analogous to a dicarboxylate. nih.gov This demonstrates that rigid, planar backbones can indeed organize into ladder structures, suggesting a promising future research direction for organic polymers based on this compound.

Ligand Design in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The dicarboxylate functionality of this compound makes it an excellent candidate for a ligand, or "linker," in the field of coordination chemistry. These linkers are organic molecules that can bind to metal ions to create highly ordered, multi-dimensional structures known as coordination polymers (CPs) or metal-organic frameworks (MOFs). nih.govresearchgate.net The properties of the resulting MOF—such as pore size, stability, and catalytic or sensory function—are directly dictated by the geometry and chemical nature of the metal ion and the organic linker. nih.gov

The two carboxylic acid groups on the this compound molecule can coordinate with metal centers in various ways, leading to a range of network topologies from 1D chains to 2D layers and 3D frameworks. nih.govnih.gov The rigid nature of the indene backbone would restrict the conformational freedom of the ligand, potentially leading to more predictable and robust framework structures compared to flexible dicarboxylic acid linkers.

While specific MOFs based on this compound are not yet widely reported, the construction of CPs and MOFs from other rigid dicarboxylic acids is a well-established strategy. For example, dicarboxylic acids derived from fluorene (B118485) have been used to create 2D and 3D coordination polymers with gas sorption capabilities. rsc.org Similarly, 1H-indazole-6-carboxylic acid has been used to synthesize 1D and 3D coordination polymers with interesting photoluminescent properties. mdpi.com These examples strongly suggest that this compound could serve as a valuable linker for creating novel MOFs with unique structural and functional properties.

Advanced Material Design with Tuned Optical or Electrical Properties

A key goal in material science is the ability to rationally design materials with specific, predictable properties. Derivatives of this compound offer a powerful platform for achieving this, particularly for tuning optical and electrical characteristics in organic electronic devices.

The most compelling demonstration of this is in the design of non-fullerene acceptors for organic solar cells. mdpi.comrsc.org The optical bandgap and the energy levels of the frontier molecular orbitals (HOMO and LUMO) of an NFA are critical parameters that determine the ultimate efficiency of a solar cell. By chemically modifying the indene-based terminal acceptor groups—for example, by adding electron-withdrawing groups like fluorine or chlorine—researchers can precisely control these electronic properties. researchgate.net This tuning allows for:

Broadened Absorption: Modifying the molecular structure can shift and broaden the absorption spectrum of the NFA to capture more photons from the solar spectrum, thereby increasing the short-circuit current (Jsc). rsc.org

Optimized Energy Levels: The LUMO energy level of the acceptor can be adjusted to match that of the donor polymer, minimizing the energy loss during electron transfer and maximizing the open-circuit voltage (Voc). rsc.org

Enhanced Electron Mobility: The molecular packing and electronic coupling, influenced by the indene-based end groups, affect the electron mobility of the material, which is crucial for efficient charge transport and extraction. rsc.org

This ability to tune properties through synthetic modification has been the driving force behind the rapid increase in NFA-based solar cell efficiencies. The indene scaffold provides a robust and electronically active core upon which these modifications can be made, making its parent dicarboxylic acid a foundational structure in the rational design of advanced organic materials.

Q & A

Q. What are the optimal synthetic routes for 1H-Indene-1,2-dicarboxylic acid, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Multi-step syntheses from precursor acids (e.g., cyclopropane or cyclohexane derivatives) are common. For example, chiral ligands can be synthesized via esterification and amidation of cyclopropane-1,2-dicarboxylic acid derivatives under mild conditions (e.g., room temperature, quantitative yields) using catalysts like sulfuric acid . Tailor reaction parameters (e.g., solvent polarity, stoichiometry of methanol in esterification) to minimize side products. Monitor intermediates via TLC or HPLC to optimize stepwise conversions .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Methodological Answer: Employ gradient crystallization using polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences. For enantiopure isolation, chiral resolving agents (e.g., (1R,2R)- or (1S,2S)-cyclopropane derivatives) can separate diastereomers . High-performance liquid chromatography (HPLC) with C18 columns and acidic mobile phases (0.1% formic acid) improves resolution .

Q. Which spectroscopic methods are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- NMR: Analyze and NMR for carboxyl proton deshielding (δ ~10–12 ppm) and indene ring protons (δ ~6.5–7.5 ppm).

- HRMS: Confirm molecular ion [M-H] at m/z 190.0375 (calculated for CHO) with <3 ppm error .

- IR: Carboxylic O-H stretches (~2500–3000 cm) and C=O vibrations (~1700 cm) .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and what chiral stationary phases show promise?

Methodological Answer: Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) and isocratic elution (hexane:isopropanol, 90:10). Alternatively, synthesize diastereomeric salts with (1R,2R)-cyclohexane-1,2-diamine, followed by recrystallization . Monitor enantiomeric excess (ee) via circular dichroism (CD) at 220–250 nm .

Q. What computational modeling approaches predict the reactivity of this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. QSPR models correlate substituent effects (e.g., ester groups) with solubility (LogP) or acidity (pK) . Validate predictions experimentally using potentiometric titration .

Q. How do structural modifications influence the physicochemical properties of this compound?

Methodological Answer:

- Esterification: Dimethyl esters increase hydrophobicity (LogP +1.5) but reduce hydrogen bonding .

- Cyclopropane Fusion: Enhances rigidity, raising melting points by ~30°C compared to linear analogs .

- Epoxidation: Diglycidyl esters (e.g., tetrahydrophthalic acid derivatives) improve thermal stability (T >200°C) .

Q. What in vitro/in vivo models assess the biological activity of this compound?

Methodological Answer:

- In Vitro: Use rat stromal vascular fraction (SVF) differentiation assays to evaluate adipogenic effects (cf. cyclohexane-1,2-dicarboxylate metabolites) .

- In Vivo: Zebrafish embryos (FET assay) screen for developmental toxicity (LC endpoints) . Dose-response studies in rodents (0.1–100 mg/kg) monitor hepatic CYP450 induction .

Q. What protocols ensure stability under varying pH and temperature conditions?

Methodological Answer:

Q. How should researchers address contradictions in reported bioactivity data?

Methodological Answer: Replicate studies using standardized protocols (e.g., OECD guidelines for endocrine disruption assays). Control for metabolite interference (e.g., monoester vs. diester hydrolysis) via LC-MS/MS quantification . Cross-validate cell lines (e.g., 3T3-L1 vs. primary adipocytes) to rule out model-specific artifacts .

Q. What challenges arise in regioselective functionalization, and how can protecting groups mitigate them?

Methodological Answer: The indene ring’s electron density complicates selective carboxylate modification. Use tert-butyl dimethylsilyl (TBDMS) groups to protect one carboxylic acid, enabling mono-esterification . For C-3 alkylation, employ Pd-catalyzed cross-coupling after converting carboxylates to methyl esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.